N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide
Description
This compound is a synthetic small molecule featuring a 5,6,7,8-tetrahydroquinazolin-6-yl core substituted with a dimethylamino group at position 2 and a 3-(1H-pyrazol-1-yl)benzamide moiety. The quinazoline scaffold is known for its role in medicinal chemistry, often contributing to interactions with biological targets such as kinases or receptors.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-25(2)20-21-13-15-11-16(7-8-18(15)24-20)23-19(27)14-5-3-6-17(12-14)26-10-4-9-22-26/h3-6,9-10,12-13,16H,7-8,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEORATJAIXDBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.36 g/mol. The structural features include a tetrahydroquinazoline core and a pyrazole moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | G2/M phase arrest |
Insecticidal Activity
The compound has shown promising insecticidal effects against several agricultural pests. A study reported that at a concentration of 500 mg/L, it achieved over 70% mortality in Mythimna separate larvae, suggesting its potential as a biopesticide.
| Insect Species | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| Mythimna separate | 70 | 500 |
| Helicoverpa armigera | 45 | 500 |
| Spodoptera frugiperda | 60 | 500 |
Antimicrobial Activity
In addition to its insecticidal properties, the compound has been evaluated for antimicrobial activity. It demonstrated significant inhibition against various fungal strains, particularly Pyricularia oryzae, with an inhibition rate of 77.8% at 50 mg/L.
| Fungal Strain | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|
| Pyricularia oryzae | 77.8 | 50 |
| Sclerotinia sclerotiorum | 55.2 | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Modulation : It causes cell cycle arrest by interfering with cyclin-dependent kinases.
- Inhibition of Enzymatic Activity : The presence of the pyrazole ring suggests potential inhibition of specific enzymes involved in cellular metabolism.
Case Studies
A recent case study focused on the development of derivatives based on this compound structure to enhance its biological activity. Modifications such as substituting different groups on the benzamide moiety led to variants with improved potency against both cancer cells and pests.
Example Derivative Analysis
One derivative exhibited an IC50 value reduced to 10 µM against MCF-7 cells while maintaining similar insecticidal properties as the parent compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Physicochemical Differences
The most closely related compound identified in the literature is N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide (BK81275, CAS 2097861-19-1) . Below is a comparative analysis:
Table 1: Structural and Commercial Comparison
Key Observations:
Structural Variations: The target compound’s benzamide group is substituted with a pyrazole ring, whereas BK81275 features a methoxypyridine substituent. This difference alters the electron density and steric profile of the aromatic system.
Physicochemical Implications :
- The higher molecular weight of the target compound (336.42 vs. 327.38 g/mol) may affect membrane permeability or solubility.
- The reduced oxygen content (1 vs. 2 oxygen atoms) could influence polarity and aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
